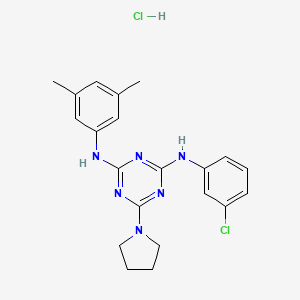
N2-(3-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6 and its molecular weight is 431.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N2-(3-chlorophenyl)-N4-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives, characterized by a triazine ring substituted with various functional groups. Its structure can be represented as follows:
- Chemical Formula : C17H21ClN6·HCl
- Molecular Weight : 367.25 g/mol
The presence of the chlorophenyl and dimethylphenyl groups enhances its lipophilicity, which may contribute to its biological activity.
Antimalarial Activity
Research indicates that triazine derivatives exhibit promising antimalarial properties. For instance, compounds structurally similar to this compound have shown moderate to significant activity against Plasmodium falciparum, the parasite responsible for malaria. A study demonstrated that certain triazine analogs inhibited the growth of drug-resistant strains of this parasite in vitro and in vivo, suggesting a potential therapeutic role in malaria treatment .
Anticancer Activity
Triazine compounds have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis pathways. Specifically, it has been observed to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens or cancer cells.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at various phases, preventing uncontrolled proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.
Study 1: Antimalarial Efficacy
In a controlled study involving murine models infected with Plasmodium yoelii (a model for malaria), this compound was administered. Results indicated a significant reduction in parasitemia and an increase in survival rates compared to untreated controls. The study concluded that this compound has substantial potential as an antimalarial agent .
Study 2: Cancer Cell Line Analysis
A series of experiments conducted on various cancer cell lines (e.g., HeLa and MCF-7) assessed the cytotoxic effects of the compound. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and Annexin V staining. These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimalarial | Murine model | Reduced parasitemia | |
| Anticancer | HeLa Cells | Induced apoptosis | |
| Anticancer | MCF-7 Cells | Decreased cell viability |
| Mechanism | Description |
|---|---|
| Enzymatic Inhibition | Inhibits key metabolic enzymes |
| Cell Cycle Arrest | Induces arrest at G1/S or G2/M phase |
| ROS Generation | Promotes oxidative stress leading to apoptosis |
Propiedades
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-(3,5-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6.ClH/c1-14-10-15(2)12-18(11-14)24-20-25-19(23-17-7-5-6-16(22)13-17)26-21(27-20)28-8-3-4-9-28;/h5-7,10-13H,3-4,8-9H2,1-2H3,(H2,23,24,25,26,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILKZLDESSTPKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCCC4)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













